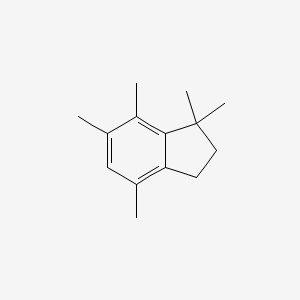
1,1,4,6,7-Pentamethylindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,6,7-Pentamethylindan is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol It is a derivative of indan, characterized by the presence of five methyl groups attached to the indan ring system
Preparation Methods
The synthesis of 1,1,4,6,7-Pentamethylindan typically involves the alkylation of indan or its derivatives. One common method is the Friedel-Crafts alkylation, where indan is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1,4,6,7-Pentamethylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indan derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
1,1,4,6,7-Pentamethylindan has several scientific research applications:
- **Medicine
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies related to reaction mechanisms and catalysis.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in pharmacological research.
Properties
CAS No. |
6682-67-3 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
3,3,4,5,7-pentamethyl-1,2-dihydroindene |
InChI |
InChI=1S/C14H20/c1-9-8-10(2)12-6-7-14(4,5)13(12)11(9)3/h8H,6-7H2,1-5H3 |
InChI Key |
DKEQNICHDTZGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCC(C2=C1C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



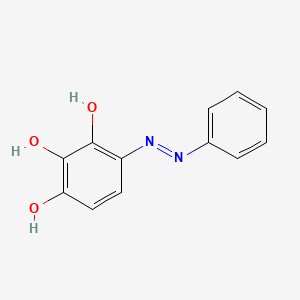
![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)

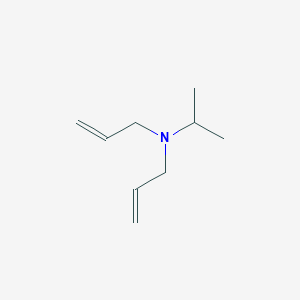
![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)

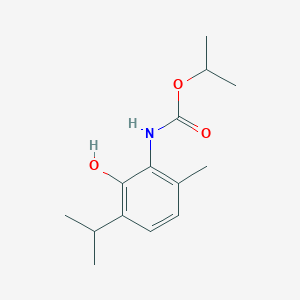
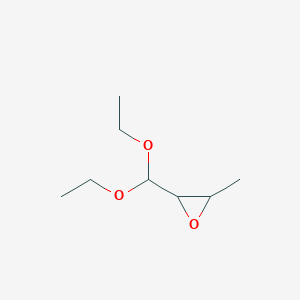
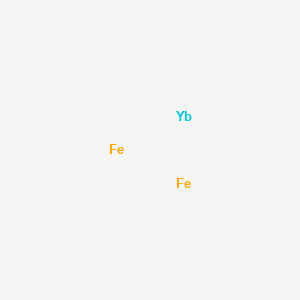
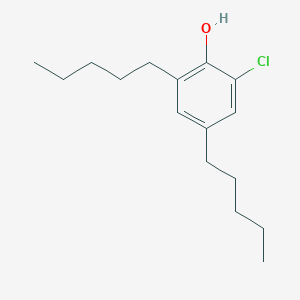
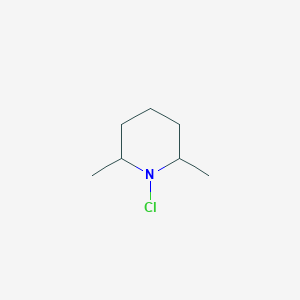
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
